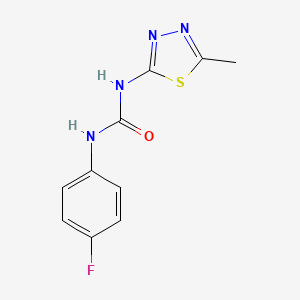
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine, also known as BOD, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BOD is a member of the benzodioxepine family, which has been extensively studied for its therapeutic potential.
Mécanisme D'action
The exact mechanism of action of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine is not fully understood. However, it has been suggested that (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine may act on the serotonergic and dopaminergic systems in the brain, which are involved in mood regulation. In cancer cells, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been reported to induce apoptosis through the activation of caspases. In the immune system, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to inhibit the production of pro-inflammatory cytokines by modulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been reported to have various biochemical and physiological effects. In animal models, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. In cancer cells, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been reported to induce apoptosis by activating caspases. In the immune system, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine in lab experiments is its potential therapeutic applications in various fields. (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to have anxiolytic and antidepressant effects in animal models, anticancer properties in cancer cells, and immunomodulatory effects in the immune system. However, there are also limitations to using (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine in lab experiments. (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, there is limited information available on the toxicity and safety of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine.
Orientations Futures
There are several future directions for (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine research. One direction is to further investigate the mechanism of action of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine, particularly in the brain and immune system. Another direction is to explore the potential therapeutic applications of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine in other fields, such as cardiovascular disease and metabolic disorders. Additionally, more research is needed to determine the toxicity and safety of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine in humans.
Méthodes De Synthèse
The synthesis of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with diethylamine in the presence of a reducing agent. The resulting product is then purified through recrystallization. This method has been reported in a few studies and has been shown to produce high yields of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine.
Applications De Recherche Scientifique
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been reported to have anticancer properties by inducing apoptosis in cancer cells. In immunology, (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)diethylamine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-N-ethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-15(4-2)9-14-16-10-12-7-5-6-8-13(12)11-17-14/h5-8,14H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYLNNLCPXKAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1OCC2=CC=CC=C2CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-N-ethylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5706221.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5706246.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5706263.png)


![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)
![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)


